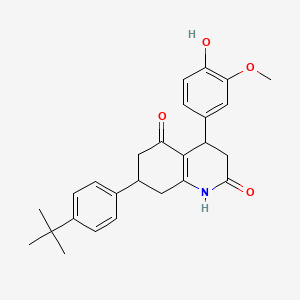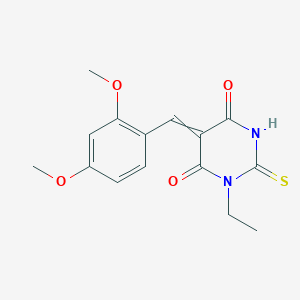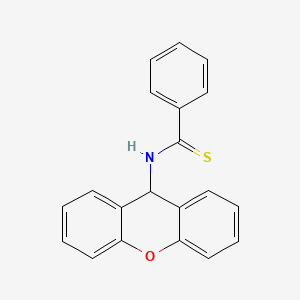![molecular formula C14H13ClFNOS B5552422 1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)
1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine derivatives are a significant class of compounds in organic chemistry due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The synthesis and study of piperidine compounds often involve exploring their molecular structures, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of piperidine derivatives involves various strategies including condensation reactions, Michael addition, and nucleophilic substitution reactions. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized by the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride, employing methylene dichloride as a solvent and triethylamine as a base (Benakaprasad et al., 2007).
Molecular Structure Analysis
The molecular structures of piperidine derivatives are characterized using spectroscopic techniques like NMR, MS, IR, and X-ray crystallography. For instance, the structure of a particular piperidine derivative was determined by single-crystal X-ray analysis and optimized by B3LYP/6-31G(d,p) calculations, revealing a five-membered structure formed via intermolecular hydrogen bonds (Yang et al., 2009).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including electrophilic substitutions and nucleophilic additions. These reactions are essential for functionalizing the piperidine core and introducing new pharmacophores. For example, the carbanion of 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine reacts with electrophiles, demonstrating the versatility of piperidine derivatives in organic synthesis (Birk & Voss, 1996).
科学的研究の応用
Piperdardine, a Piperidine Alkaloid from Piper Tuberculatum
A new piperidine alkaloid, piperdardine, was isolated from Piper tuberculatum, demonstrating the continued interest in natural sources for novel compounds with potential therapeutic or chemical utility. This study highlights the diversity of piperidine derivatives found in nature and their complex chemical structures, which could inspire the synthesis of new compounds with varied applications in scientific research (Araújo-Júnior et al., 1997).
Synthesis of Compounds of Pharmacological Interest
The synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in generating potential pharmaceuticals showcases the foundational role of piperidine derivatives in drug development. These compounds serve as building blocks for creating molecules with desired pharmacological properties, underscoring the importance of piperidine frameworks in medicinal chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).
Novel Anaplastic Lymphoma Kinase Inhibitors
Research on novel anaplastic lymphoma kinase (ALK) inhibitors, including compounds with a piperidine moiety, illustrates the application of piperidine derivatives in developing targeted cancer therapies. These compounds' pharmacokinetics and modifications to improve stability and potency against ALK highlight the role of chemical structure optimization in therapeutic development (Teffera et al., 2013).
Antipsychotic Arylcarbamates
A study on the linkage of 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine to various arylcarbamates to obtain compounds with affinity for dopamine and serotonin receptors indicates the potential of piperidine derivatives in developing antipsychotic medications. The research demonstrates how modifications to the piperidine core can impact pharmacological profiles, suggesting its versatility in drug design (Hansen et al., 1998).
特性
IUPAC Name |
(3-chloro-6-fluoro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNOS/c15-12-10-5-4-9(16)8-11(10)19-13(12)14(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDZYMPJMWQAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-6-fluoro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)
![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)
![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)


![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)
![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)
![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)
